Molecular Weight and Lipophilicity Differential Versus 2-Fluorobenzyl Analog
The target compound possesses a higher molecular weight and comparable lipophilicity relative to the 2-fluorobenzyl analog, which directly impacts passive membrane permeability and susceptibility to efflux transporters [1][2].
| Evidence Dimension | Molecular Weight / logP |
|---|---|
| Target Compound Data | MW = 436.5 g/mol; XLogP3-AA = 3.2 |
| Comparator Or Baseline | 5-[(2-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one (PubChem CID 7178642): MW = 394.4 g/mol; XLogP3-AA = 3.3 |
| Quantified Difference | ΔMW = +42.1 g/mol (10.7% increase); ΔlogP = -0.1 (slightly less lipophilic) |
| Conditions | Computed by PubChem 2.2 (XLogP3 3.0) |
Why This Matters
A molecular weight above 400 g/mol combined with a logP near 3 may reduce brain penetration while retaining sufficient permeability for peripheral targets—a critical consideration for selecting tool compounds for CNS vs. peripheral target engagement.
- [1] PubChem Compound Summary for CID 16803003. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 7178642. National Center for Biotechnology Information, 2026. View Source
